[1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
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Overview
Description
[1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It features a unique structure that combines a pyrazole ring with a piperidine and pyrrolidine moiety, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a diketone to form the pyrazole ring.
Attachment of the Dimethylphenyl Group: The pyrazole ring is then functionalized with a 3,4-dimethylphenyl group through a Friedel-Crafts alkylation reaction.
Formation of the Piperidine Moiety: The next step involves the synthesis of the piperidine ring, which can be achieved through a reductive amination reaction.
Coupling with Pyrrolidine: The final step involves the coupling of the piperidine derivative with pyrrolidine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, analgesic, and anticancer properties. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of [1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-chlorophenyl)-3-(4-piperidinyl)-1H-pyrazole]
- [1-(3,4-dimethylphenyl)-3-(4-piperidinyl)-1H-pyrazole]
- [1-(4-methoxyphenyl)-3-(4-piperidinyl)-1H-pyrazole]
Uniqueness
Compared to these similar compounds, [1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone stands out due to its unique combination of functional groups. The presence of both piperidine and pyrrolidine moieties, along with the dimethylphenyl group, provides a distinct chemical profile that can lead to unique biological activities and chemical reactivity.
Properties
IUPAC Name |
[1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-16-5-6-19(13-17(16)2)21-20(14-23-24-21)15-25-11-7-18(8-12-25)22(27)26-9-3-4-10-26/h5-6,13-14,18H,3-4,7-12,15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWDTLAVSYFMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCC(CC3)C(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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